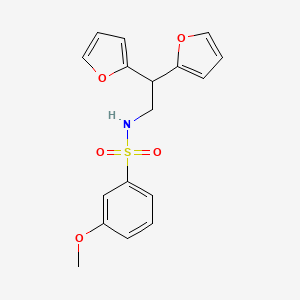
6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline moiety, which is known for its wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes bromination and chlorination to introduce the halogen atoms at specific positions. The methoxy group is usually introduced through methylation of a hydroxyl group on the quinoline ring. The final step involves the formation of the carboxamide group through an amide coupling reaction with pyridine-3-carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline moiety can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.
Coupling Reactions: The carboxamide group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often under inert atmosphere conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
科学研究应用
6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its quinoline moiety makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for diseases where quinoline derivatives have shown efficacy, such as malaria and cancer.
Industry: It can be used in the development of new materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the quinoline moiety suggests it could intercalate with DNA or inhibit enzymes like topoisomerases, which are involved in DNA replication and repair.
相似化合物的比较
Similar Compounds
6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar halogen substitutions.
6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: Features a bromine atom and a carboxamide group, but with a different core structure.
Uniqueness
6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide is unique due to its specific combination of halogen atoms, methoxy group, and quinoline moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3O2/c1-23-13-5-4-12(10-3-2-6-19-14(10)13)21-16(22)9-7-11(18)15(17)20-8-9/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJSSBNYDDTJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(N=C3)Br)Cl)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(naphthalen-1-ylmethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2978689.png)


![N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine](/img/structure/B2978692.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2978697.png)
![3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole](/img/structure/B2978702.png)
![1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2978703.png)

![3-phenyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2978706.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2978708.png)

![2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(3,4-dichlorophenyl)ethan-1-one](/img/structure/B2978710.png)
![(Z)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2978711.png)
![1,7-dimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978712.png)
